Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate

Lipophilicity XLogP3 Membrane permeability

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1946818-47-8) is a fluorinated heterocyclic building block belonging to the pyrazole-3,5-dicarboxylate class. It features a pyrazole core substituted at the N-1 position with a 3,3,3-trifluoropropyl group and at the 3- and 5-positions with ethyl ester functionalities.

Molecular Formula C12H15F3N2O4
Molecular Weight 308.25 g/mol
Cat. No. B12220226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate
Molecular FormulaC12H15F3N2O4
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)OCC
InChIInChI=1S/C12H15F3N2O4/c1-3-20-10(18)8-7-9(11(19)21-4-2)17(16-8)6-5-12(13,14)15/h7H,3-6H2,1-2H3
InChIKeyWPTNJCYRVYNHBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1946818-47-8): A Fluorinated Pyrazole Diester Building Block for Agrochemical and Medicinal Chemistry Procurement


Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (CAS 1946818-47-8) is a fluorinated heterocyclic building block belonging to the pyrazole-3,5-dicarboxylate class. It features a pyrazole core substituted at the N-1 position with a 3,3,3-trifluoropropyl group and at the 3- and 5-positions with ethyl ester functionalities . The compound has a molecular formula of C₁₂H₁₅F₃N₂O₄, a molecular weight of 308.25 g/mol, a predicted XLogP3 of 2.7, a topological polar surface area (TPSA) of 70.4 Ų, zero hydrogen bond donors, and eight hydrogen bond acceptors . It is supplied as a research chemical with purity typically ≥95–97%, and the presence of the trifluoropropyl substituent confers distinct lipophilicity and electronic properties compared to non-fluorinated N-alkyl or N–H analogs, positioning this compound as a strategically differentiated intermediate for agrochemical lead optimization and medicinal chemistry scaffold diversification .

Why Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate Cannot Be Replaced by Common Pyrazole-3,5-dicarboxylate Analogs in Structure-Activity Programs


Within the pyrazole-3,5-dicarboxylate family, compounds differing only by their N-1 substituent or ester group can exhibit profoundly different physicochemical profiles that directly impact biological membrane permeability, metabolic stability, and target binding. The 3,3,3-trifluoropropyl group at N-1 introduces a strong electron-withdrawing effect and increased lipophilicity (XLogP3 = 2.7) relative to the unsubstituted parent diethyl 1H-pyrazole-3,5-dicarboxylate (XLogP3 = 1.3) or the N-methyl analog (XLogP ≈ 1.3) [1]. Furthermore, the diethyl ester form eliminates the hydrogen bond donor present in the N–H parent (which has one H-bond donor), altering crystal packing, solubility, and protein-ligand interaction potential [1][2]. These molecular property differences mean that biological activity, pharmacokinetic behavior, and synthetic utility cannot be assumed to transfer between analogs—a procurement decision for one analog over another carries real consequence for downstream experimental outcomes.

Quantitative Differentiation Evidence: Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate vs. Closest Structural Analogs


Lipophilicity Gap: XLogP3 = 2.7 for the Trifluoropropyl-Diethyl Ester vs. 1.3 for the Unsubstituted N–H Parent and N-Methyl Analog

The target compound exhibits a computed XLogP3 of 2.7 , more than double the value of 1.3 reported for both diethyl 1H-pyrazole-3,5-dicarboxylate (the N–H parent, CID 142184) [1] and diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate (CAS 100852-80-0) . Within the trifluoropropyl-substituted series, the diethyl ester (XLogP3 = 2.7) is 0.7 log units more lipophilic than the dimethyl ester analog dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (XLogP3 = 2.0) .

Lipophilicity XLogP3 Membrane permeability

Hydrogen Bond Donor Elimination: Zero H-Bond Donors in the Target Compound vs. One in the N–H Parent

The target compound has zero hydrogen bond donors (HBD = 0), whereas the N–H parent diethyl 1H-pyrazole-3,5-dicarboxylate has one H-bond donor (HBD = 1) [1]. This donor in the parent compound enables intermolecular N–H···O and N–H···N hydrogen bonding that stabilizes a dimeric crystal packing arrangement, as established by single-crystal X-ray diffraction [1]. The N-1 trifluoropropyl substitution eliminates this donor, fundamentally altering solid-state properties and solubility behavior.

Hydrogen bonding Crystal engineering Supramolecular chemistry

Ester Group Impact on Volatility and Handling: Diethyl Ester (BP 349.5 °C) vs. Dimethyl Ester Analog (BP 319.3 °C)

The diethyl ester target compound has a predicted boiling point of 349.5 ± 42.0 °C at 760 mmHg , which is 30.2 °C higher than the predicted boiling point of the dimethyl ester analog dimethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate (319.3 ± 42.0 °C) . The diethyl ester also has a higher molecular weight (308.25 vs. 280.20 g/mol) and lower predicted density (1.3 vs. 1.39 g/cm³).

Boiling point Volatility Process chemistry

Class-Level Antiprotozoal Activity of Dialkyl Pyrazole-3,5-dicarboxylates Provides a Precedent for Anti-Trypanosomatid Screening of the Trifluoropropyl Analog

A 2017 study by Reviriego et al. demonstrated that simple dialkyl pyrazole-3,5-dicarboxylates (compounds 2–6) and their sodium salts exhibit in vitro activity against Trypanosoma cruzi, Leishmania infantum, and Leishmania braziliensis that is—in most cases—higher than reference drugs (benznidazole for T. cruzi; glucantime for Leishmania spp.) [1]. The diethyl ester (compound 3) and its sodium salt (compound 8) showed particularly high efficiency, confirmed by in vivo studies in a murine model of acute and chronic Chagas disease [1]. Selectivity indices were 8–72 times higher for T. cruzi amastigotes and 15–113 times higher for Leishmania spp. amastigotes than those of the respective reference drugs [1]. Notably, the target compound has not been directly tested in this assay; however, the class-level evidence establishes that the pyrazole-3,5-dicarboxylate scaffold is a validated pharmacophore for anti-trypanosomatid activity, and the trifluoropropyl substituent is expected to modulate potency and selectivity through altered lipophilicity and electronic effects.

Antiprotozoal Trypanosoma cruzi Leishmania Neglected tropical diseases

Agrochemical Intermediate Differentiation: Trifluoropropyl-Pyrazole vs. Mefenpyr-Diethyl Safener Scaffold

Mefenpyr-diethyl (CAS 135590-91-9), a commercial herbicide safener, is a diethyl 1-(2,4-dichlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-3,5-dicarboxylate with a reported LogP of 3.2–4.0 [1]. The target compound has a lower XLogP3 of 2.7, positioning it in a distinct lipophilicity range that may be advantageous for applications requiring moderate rather than high lipophilicity . Furthermore, the target compound retains the fully aromatic pyrazole ring (vs. the 4,5-dihydro core of mefenpyr) and lacks the dichlorophenyl moiety, offering a structurally and electronically differentiated scaffold for agrochemical discovery programs seeking to explore novel IP space outside the mefenpyr chemotype.

Agrochemical intermediate Herbicide safener Crop protection

Recommended Procurement and Application Scenarios for Diethyl 1-(3,3,3-trifluoropropyl)-1H-pyrazole-3,5-dicarboxylate Based on Evidence


Agrochemical Lead Optimization: Fluorinated Pyrazole Scaffold Diversification

The target compound serves as a fluorinated building block for agrochemical discovery programs seeking to explore chemical space beyond the mefenpyr-diethyl safener chemotype. Its XLogP3 of 2.7 places it in a moderate lipophilicity range distinct from mefenpyr-diethyl (LogP 3.2–4.0), and its trifluoropropyl group is expected to confer enhanced metabolic stability relative to non-fluorinated N-alkyl pyrazoles—a property previously documented for trifluoropropyl-substituted pyrazoles in agrochemical applications [1]. The fully aromatic pyrazole core further differentiates it from the 4,5-dihydro scaffold of mefenpyr, offering novel intellectual property opportunities in herbicide safener or fungicide intermediate development [1].

Anti-Trypanosomatid Drug Discovery: Lipophilicity-Enhanced Analog of Validated Pyrazole-3,5-dicarboxylate Pharmacophore

Given the established in vitro and in vivo anti-trypanosomatid activity of the diethyl pyrazole-3,5-dicarboxylate class (selectivity indices 8–113× higher than reference drugs against T. cruzi and Leishmania spp. amastigotes) [2], the target compound—with its trifluoropropyl substituent conferring a 1.4 log unit increase in XLogP3 over the unsubstituted parent—constitutes a rational follow-up candidate for structure-activity relationship expansion. The enhanced lipophilicity may improve membrane penetration into the intracellular amastigote stage, while the zero H-bond donor count may reduce promiscuous binding relative to the N–H parent [3]. Procurement of this compound is indicated for medicinal chemistry teams pursuing Chagas disease or leishmaniasis lead optimization.

Coordination Chemistry and MOF Synthesis: Neutral Ditopic N,O-Linker with Tunable Lipophilicity

Pyrazole-3,5-dicarboxylates are established linkers for metal-organic frameworks (MOFs) with demonstrated applications in gas adsorption (H₂, 0.56 wt% at 77 K), water harvesting, and luminescence [4][5]. The target compound offers a neutral, zero-HBD linker system with two ethyl ester coordinating arms and a fluorinated N-1 substituent that can modulate pore hydrophobicity. Unlike the N–H parent which forms hydrogen-bonded dimers that compete with metal coordination [3], the N-trifluoropropyl derivative eliminates competing H-bond interactions, potentially yielding more predictable coordination geometries. The eight rotatable bonds also provide greater conformational adaptability for framework assembly.

Synthetic Methodology Development: Fluorinated Pyrazole as a Test Substrate for Ester Transformations

The dual ethyl ester functionality combined with the electron-withdrawing trifluoropropyl group makes this compound a valuable substrate for developing and benchmarking ester hydrolysis, transesterification, or reduction methodologies on fluorinated heterocycles. The higher boiling point (349.5 °C predicted) relative to the dimethyl ester analog (319.3 °C) provides a wider thermal processing window, while the eight rotatable bonds and 308.25 g/mol molecular weight facilitate purification by standard chromatographic or distillative methods. Procurement of this specific diester, rather than the dimethyl or diacid analogs, is justified when the synthetic route requires ethyl ester protecting groups that can be chemoselectively manipulated in the presence of the fluorinated side chain.

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